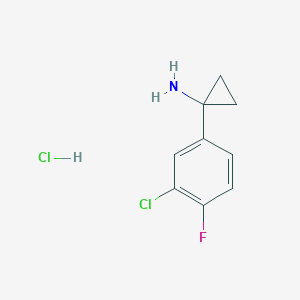
1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride often involves cyclization reactions or the use of specific reagents to introduce the cyclopropane ring into the molecular structure. A method for synthesizing 3-amino-5-fluoroalkylfurans by intramolecular cyclization, which could be analogous to methods used for synthesizing compounds with similar structures, has been developed. This synthesis is compatible with various substituents, indicating a versatile approach for producing a wide range of related compounds (Plaçais et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed spectroscopic analysis to determine the arrangement of atoms and the presence of functional groups. For instance, the synthesis and ionization of dihalogenonaphtho[b]cyclopropenes provide insight into the structural characteristics and stability of cyclopropene derivatives, which could be relevant for understanding the structural intricacies of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride (Müller & Thi, 1981).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are likely influenced by its functional groups and molecular structure. For example, fluorinated 2-arylcyclopropan-1-amines have been identified as a new class of sigma receptor ligands, suggesting that the presence of fluorine and the cyclopropane ring significantly impacts the compound's reactivity and potential biological activity (Schinor et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding how this compound behaves under different conditions. While specific data for 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride might not be readily available, studies on similar compounds provide valuable insights. For instance, the synthesis and crystal structure of related compounds can offer information on the crystallinity, stability, and solubility characteristics (Xia et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for a comprehensive understanding of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride. Research on the synthesis and reactions of related compounds, such as cyclopropyl amines, can shed light on these aspects (Kadikova et al., 2015).
Applications De Recherche Scientifique
Sigma Receptor Ligands
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, which may include compounds similar to 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride, have been identified as a new class of σ receptor ligands. These compounds show varying selectivity for σ1 and σ2 receptor subtypes, with compounds substituted in the 4-position generally being more active than their 3-substituted counterparts (Schinor et al., 2020).
Anti-Influenza Virus Activity
Tricyclic compounds with a unique amine moiety, potentially including structures similar to the compound , have been designed and synthesized for the development of anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity (Oka et al., 2001).
Synthesis Methodologies
A study detailed the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, providing insights into methodologies that could be relevant for synthesizing related compounds (Kozhushkov et al., 2010).
Antibacterial and Antioxidant Properties
Research on the antibacterial and antioxidant activities of amine oxalates, including 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, found that some compounds exhibit high antibacterial activity but generally do not neutralize superoxide radicals (Arutyunyan et al., 2012).
Synthesis of Amides and Amines
Another study focused on the synthesis of various amides and amines, including 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which might be structurally related to the compound . These substances were investigated as potential cytotoxic agents (Mete et al., 2007).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPIOQYDOPVQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)
![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)

![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)
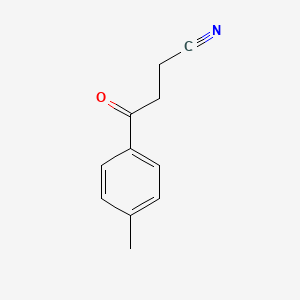
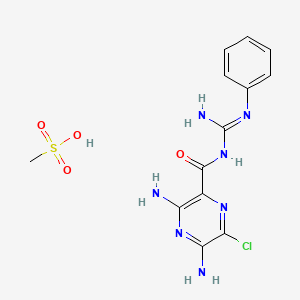
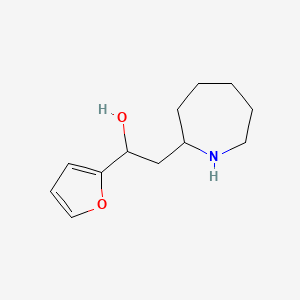

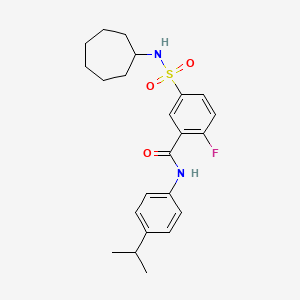
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)